molecular formula C23H17ClFN3O2 B2380145 2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(p-tolyl)acetamide CAS No. 932453-06-0

2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(p-tolyl)acetamide

Cat. No. B2380145
CAS RN: 932453-06-0
M. Wt: 421.86
InChI Key: HSBRCKLCTUREEQ-UHFFFAOYSA-N
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Description

2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(p-tolyl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a quinazoline derivative that has shown promising results in various studies, making it a popular choice among researchers.

Scientific Research Applications

Antimicrobial and Anticancer Potentials

Compounds with a structural framework similar to 2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(p-tolyl)acetamide have been synthesized and evaluated for their biological activities, including antimicrobial and anticancer effects. Research highlights include:

  • Antimicrobial Activity

    Some derivatives have shown significant antimicrobial potency against a range of bacterial and fungal pathogens, suggesting their potential as lead compounds for developing new antimicrobial agents (Desai, et al., 2013). Another study emphasized the synthesis and evaluation of quinazolinone and thiazolidinone motifs for their antimicrobial effectiveness, further underlining the utility of such compounds in combating microbial infections (Singh, et al., 2010).

  • Anticancer Activity

    The anticancer potentials of these compounds have been explored through various studies. For instance, novel sulfonamide derivatives were synthesized and found to exhibit cytotoxic activity against cancer cell lines, indicating the therapeutic relevance of quinazolinone-based structures in oncology (Ghorab, et al., 2015). Additionally, certain quinazolinone derivatives demonstrated potent antiproliferative activity, specifically through VEGFR-2-TK inhibition, showcasing their potential as anticancer agents (Hassan, et al., 2021).

Analgesic and Anti-inflammatory Activities

  • The analgesic and anti-inflammatory activities of quinazolinyl acetamide derivatives have been investigated, revealing that some compounds exhibit potent effects in this regard, potentially offering new avenues for pain and inflammation management (Alagarsamy, et al., 2015).

Structural and Chemical Studies

  • Structural studies of related compounds have provided insights into their molecular frameworks and properties. For example, research on the crystal structures of salt and inclusion compounds of certain amide-containing isoquinoline derivatives has revealed their potential for forming gels and crystalline salts, which could have implications for drug formulation and delivery systems (Karmakar, et al., 2007).

Neuroprotection and Antiviral Effects

  • A novel anilidoquinoline derivative was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects in vitro, which suggests the potential of quinazolinone derivatives in viral therapies (Ghosh, et al., 2008).

properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN3O2/c1-14-6-9-16(10-7-14)26-21(29)13-28-20-11-8-15(24)12-18(20)22(27-23(28)30)17-4-2-3-5-19(17)25/h2-12H,13H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBRCKLCTUREEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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